molecular formula C8H9N3S B1299511 6-Methyl-benzothiazole-2,5-diamine CAS No. 35435-49-5

6-Methyl-benzothiazole-2,5-diamine

Cat. No.: B1299511
CAS No.: 35435-49-5
M. Wt: 179.24 g/mol
InChI Key: RIMRHYSSLBGHNL-UHFFFAOYSA-N
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Description

6-Methyl-benzothiazole-2,5-diamine is an organic compound with the molecular formula C8H9N3S It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-benzothiazole-2,5-diamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methyl-2-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to form the desired diamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-benzothiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .

Scientific Research Applications

6-Methyl-benzothiazole-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-benzothiazole-2,5-diamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Methylbenzothiazole
  • 6-Methoxy-2-methylbenzothiazole

Uniqueness

6-Methyl-benzothiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in certain chemical reactions and greater potency in biological assays .

Properties

IUPAC Name

6-methyl-1,3-benzothiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRHYSSLBGHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35435-49-5
Record name 6-methyl-1,3-benzothiazole-2,5-diamine
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